molecular formula C27H30O6 B1681905 索法酮 CAS No. 64506-49-6

索法酮

货号: B1681905
CAS 编号: 64506-49-6
分子量: 450.5 g/mol
InChI 键: GFWRVVCDTLRWPK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Gastroprotective Effects

Mechanism of Action:
Sofalcone exhibits mucoprotective properties that enhance gastric mucosal defense mechanisms. It acts by forming a protective barrier over the gastric epithelium, which helps to prevent damage from gastric acid and irritants. This property is particularly beneficial in treating peptic ulcers and gastritis.

Clinical Studies:
A randomized controlled trial demonstrated that the addition of Sofalcone to a standard triple therapy regimen for Helicobacter pylori eradication significantly increased cure rates. In this study, patients receiving Sofalcone showed an eradication rate of 94% compared to 81% in the control group without Sofalcone .

Treatment GroupCure Rate (%)
Triple Therapy Alone81.1
Triple Therapy + Sofalcone94.0

Anti-inflammatory Properties

Research Findings:
Recent studies have identified Sofalcone as an effective anti-inflammatory agent. It covalently targets high mobility group box 1 (HMGB1), a protein involved in inflammatory responses, thereby inhibiting inflammation in human colonic epithelial cells . This mechanism suggests potential applications in inflammatory bowel diseases and other gastrointestinal disorders.

Case Study:
In vitro studies using Caco-2 cells revealed that Sofalcone treatment led to a significant reduction in inflammatory markers, indicating its potential as a therapeutic agent for managing intestinal inflammation .

Role in Preeclampsia Management

Therapeutic Potential:
Sofalcone has been investigated for its effects on endothelial dysfunction associated with preeclampsia, a severe pregnancy complication characterized by high blood pressure and oxidative stress. It was found to activate the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, which enhances antioxidant defenses and reduces levels of antiangiogenic factors like soluble fms-like tyrosine kinase-1 (sFlt-1) .

In Vitro Results:
Studies showed that Sofalcone significantly increased heme oxygenase-1 (HO-1) expression in human trophoblasts and endothelial cells, suggesting its utility in ameliorating endothelial dysfunction and oxidative stress during pregnancy .

Mucosal Healing and Cell Proliferation

Cell Proliferation Studies:
Sofalcone has been shown to promote gastric cell proliferation, particularly in the pyloric gland region of gastritis models. This effect may contribute to its therapeutic efficacy in healing gastric mucosal injuries .

准备方法

化学反应分析

索法尔酮会经历各种化学反应,包括:

    氧化: 索法尔酮在特定条件下可以被氧化,形成不同的氧化产物。

    还原: 还原反应可以改变索法尔酮中的官能团,从而形成不同的衍生物。

    取代: 索法尔酮可以发生取代反应,其中官能团被其他基团取代。这些反应中常用的试剂包括氧化剂、还原剂和各种催化剂。 .

相似化合物的比较

索法尔酮与其他类似化合物比较,例如:

    槐定: 索法尔酮的天然酚类衍生物。

    橙皮苷甲基查耳酮: 另一种黄酮类衍生物,因其血管保护作用而被使用。

    甲基查耳酮: 一种查耳酮衍生物,用作利胆药和利尿药。

索法尔酮独特的抗菌、抗炎和粘膜保护作用的结合使其有别于其他类似化合物,使其成为治疗胃肠道疾病的宝贵药物 .

生物活性

Sofalcone, a synthetic analog derived from the natural phenol sophoradin, has gained attention for its diverse biological activities, particularly in gastroprotection and anti-inflammatory effects. This article delves into the biological activity of sofalcone, supported by various studies and case reports.

  • Chemical Formula : C27H30O6
  • Molecular Weight : 450.5235 g/mol
  • Structure : Sofalcone is characterized by its complex structure, which contributes to its biological activity.

Sofalcone exhibits several mechanisms that underline its biological efficacy:

  • Mucosal Protection : It acts as a mucosal protective agent by enhancing the gastric mucosal barrier and promoting healing in gastric injuries.
  • Helicobacter pylori Inhibition : Sofalcone has been shown to inhibit the growth of Helicobacter pylori, a bacterium linked to peptic ulcers. It reduces bacterial adhesion to gastric epithelial cells and exhibits anti-urease activity, which is crucial for the survival of H. pylori in acidic environments .
  • Anti-inflammatory Effects : Recent studies have identified high mobility group box 1 (HMGB1) as a key target for sofalcone's anti-inflammatory activity, particularly in intestinal inflammation .

Case Studies and Trials

  • H. pylori Eradication :
    • A clinical trial involving 165 patients with peptic ulcers demonstrated that the addition of sofalcone to a standard triple therapy regimen significantly increased the cure rate of H. pylori infection from 78.2% to 87.0% .
    • The study compared three groups: one receiving standard treatment, one receiving sofalcone with standard treatment, and another receiving an alternative mucoprotective agent, polaprezinc.
  • Gastric Cell Proliferation :
    • Research on gastritis rats indicated that sofalcone administration led to increased gastric cell proliferation, particularly in the pyloric gland, suggesting its role in tissue regeneration .

In vitro and In vivo Studies

Study TypeFindings
In vitro Sofalcone demonstrated a minimum inhibitory concentration (MIC) against H. pylori ranging from 55-222 μmol/L, indicating its direct bactericidal effect .
In vivo Administration of sofalcone improved atrophic changes in gastric tissues of experimental models, leading to normalization of cell proliferation rates .

Safety and Adverse Effects

The safety profile of sofalcone has been assessed through various clinical trials. Adverse events were generally mild and included gastrointestinal symptoms such as diarrhea and nausea. The incidence of adverse events was comparable across treatment groups, indicating a favorable safety profile when used as an adjunct therapy .

属性

IUPAC Name

2-[5-(3-methylbut-2-enoxy)-2-[3-[4-(3-methylbut-2-enoxy)phenyl]prop-2-enoyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O6/c1-19(2)13-15-31-22-8-5-21(6-9-22)7-12-25(28)24-11-10-23(32-16-14-20(3)4)17-26(24)33-18-27(29)30/h5-14,17H,15-16,18H2,1-4H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFWRVVCDTLRWPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)OCC=C(C)C)OCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5023586
Record name Sofalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64506-49-6
Record name Sofalcone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64506-49-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sofalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sofalcone
Reactant of Route 2
Reactant of Route 2
Sofalcone
Reactant of Route 3
Sofalcone
Reactant of Route 4
Reactant of Route 4
Sofalcone
Reactant of Route 5
Reactant of Route 5
Sofalcone
Reactant of Route 6
Reactant of Route 6
Sofalcone
Customer
Q & A

Q1: How does sofalcone exert its cytoprotective effects?

A1: Sofalcone demonstrates cytoprotective activity through various mechanisms:

  • Strengthening the Gastric Mucosal Barrier: It enhances the physicochemical properties of gastric mucus. Studies show that sofalcone administration increases mucus gel thickness, sulfo- and sialomucin content, H+ retardation capacity, viscosity, and hydrophobicity. [, ]
  • Modulating Prostaglandin Metabolism: Sofalcone increases prostaglandin E2 (PGE2) levels in gastric mucosa. It achieves this by stimulating PGE2 production and inhibiting 15-hydroxyprostaglandin dehydrogenase (15-HPGD), the enzyme responsible for PGE2 degradation. [, , , , ]
  • Promoting Healing and Regeneration: Sofalcone accelerates the healing of gastric ulcers by promoting microvascular and connective tissue regeneration. This is linked to its ability to stimulate basic fibroblast growth factor (bFGF) production and increase the number of endothelial cells and myofibroblasts in damaged areas. [, , ]
  • Antioxidant Activity: Sofalcone exhibits antioxidant properties, protecting gastric mucosa from ischemia-reperfusion injury by inhibiting lipid peroxidation and scavenging superoxide radicals. []

Q2: Does sofalcone interact with Helicobacter pylori?

A2: While not a primary antibiotic, sofalcone demonstrates several effects against Helicobacter pylori :

  • Antibacterial Activity: Sofalcone displays direct antibacterial activity against H. pylori. [, , ]
  • Inhibition of Adherence and Virulence Factors: It inhibits H. pylori adhesion to gastric mucin, reduces vacuolating toxin production, and suppresses lipolytic activity, potentially mitigating mucosal damage. [, , ]
  • Modulation of Immune Response: Sofalcone inhibits the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) by monocytes stimulated with H. pylori extracts. []

Q3: What is the molecular structure of sofalcone?

A: Sofalcone is a synthetic isoprenyl chalcone derivative. Its chemical name is 2'-carboxymethoxy-4,4'-bis(3-methyl-2-butenyloxy)-chalcone. [, ]

Q4: What are the molecular formula and weight of sofalcone?

A: The molecular formula for sofalcone is C26H32O6, and its molecular weight is 440.53 g/mol. []

Q5: Is there any spectroscopic data available for sofalcone?

A: Research articles mention using HPLC-UV methods for the detection and quantification of sofalcone and its metabolites in biological samples. This suggests the use of UV-Vis spectroscopy for its characterization. [, ]

Q6: What is known about the stability of sofalcone under various conditions?

A: While specific stability data is limited in the provided research, studies highlight the use of sofalcone in various formulations, including oral suspensions, powders, and potentially, microcapsules. This implies a degree of stability under typical formulation conditions. [, , ]

Q7: Are there any strategies to improve sofalcone's formulation and bioavailability?

A: Research explores the development of sofalcone solid dispersions using polyethylene glycols (PEG) as carriers to enhance its dissolution rate, potentially improving bioavailability. [] Additionally, the development of sofalcone alginate microcapsules using emulsion techniques has been investigated as a potential strategy for controlled release and targeted delivery. []

Q8: What is the pharmacokinetic profile of sofalcone?

A: Studies in healthy volunteers demonstrate that sofalcone is absorbed after oral administration, reaching peak plasma concentrations (Cmax) within 0.7-0.9 hours (Tmax). The elimination half-life (t1/2) ranges from 2.17 to 3.88 hours, and no significant accumulation is observed after multiple doses. The pharmacokinetics do not appear to differ significantly between males and females. []

Q9: Has the efficacy of sofalcone been evaluated in clinical trials?

A: While the provided research doesn't cite specific clinical trials, several papers highlight the clinical use of sofalcone as an anti-ulcer drug. Studies indicate its effectiveness in treating chronic gastric ulcers in rats, with histological evidence of accelerated healing, mucosal regeneration, and increased collagen fiber development. [] Clinical studies also point to its potential in improving the eradication rate of H. pylori infection when combined with standard triple therapy regimens. [, ]

Q10: What is the safety profile of sofalcone?

A: Although limited information on toxicity is available within the provided research, the papers consistently indicate a favorable safety profile for sofalcone. Clinical studies report a low incidence of generally mild adverse effects, even with long-term administration. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。